molecular formula C₂₄H₃₈Na₂O₇S B1145104 Deoxycholic Acid 3-O-Sulfate Disodium Salt CAS No. 60237-35-6

Deoxycholic Acid 3-O-Sulfate Disodium Salt

Cat. No.: B1145104
CAS No.: 60237-35-6
M. Wt: 516.6
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Biochemical Analysis

Biochemical Properties

Deoxycholic Acid 3-O-Sulfate Disodium Salt plays a crucial role in the emulsification and solubilization of dietary fats for absorption in the gut . It interacts with various enzymes, proteins, and other biomolecules to facilitate these processes. The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . When present at high levels, this compound can cause DNA damage due to increased reactive oxygen and nitrogen species that lead to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, disrupting cell membranes in adipocytes and destroying fat cells in that tissue .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deoxycholic Acid 3-O-Sulfate Disodium Salt typically involves the sulfation of deoxycholic acidThis can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques and then converted to its disodium salt form by neutralization with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Deoxycholic Acid 3-O-Sulfate Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Deoxycholic Acid 3-O-Sulfate Disodium Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deoxycholic Acid 3-O-Sulfate Disodium Salt is unique due to its specific sulfation at the 3-O position, which imparts distinct physicochemical properties and biological activities. Compared to other bile acid sulfates, it has a higher solubility and different metabolic pathways, making it particularly useful in certain therapeutic and industrial applications .

Biological Activity

Deoxycholic Acid 3-O-Sulfate Disodium Salt (DCA-3-O-S) is a sulfated derivative of deoxycholic acid, a bile acid that plays an essential role in fat digestion and absorption. This compound has garnered attention for its significant biological activities, particularly in the context of metabolic processes, liver function, and potential therapeutic applications.

Chemical Structure and Properties

DCA-3-O-S is characterized by the addition of a sulfate group at the 3-position of the deoxycholic acid molecule. This modification enhances its solubility and biological activity compared to other bile acids. The molecular formula is C24H38Na2O7SC_{24}H_{38}Na_2O_7S, with a molecular weight of approximately 508.6 g/mol.

Property Value
Molecular FormulaC24H38Na2O7SC_{24}H_{38}Na_2O_7S
Molecular Weight508.6 g/mol
SolubilityWater-soluble
CAS Registry Number60237-35-6

Emulsification and Fat Absorption

As a bile acid, DCA-3-O-S facilitates the emulsification and solubilization of dietary fats in the gastrointestinal tract. Its surfactant properties allow it to disrupt lipid bilayers, promoting fat absorption and enhancing nutrient bioavailability. This mechanism is crucial for maintaining gastrointestinal health and efficient digestion.

Cellular Effects

DCA-3-O-S exerts significant effects on various cell types, particularly adipocytes (fat cells). The compound induces cytolysis in adipocytes by disrupting cell membranes, leading to fat cell breakdown. This action has potential implications for obesity treatment by reducing adipose tissue mass through targeted fat cell destruction.

Pharmacokinetics

The pharmacokinetic profile of DCA-3-O-S indicates rapid absorption and distribution within the body. Studies show that peak plasma concentrations are reached approximately 18 minutes post-administration, with levels returning to baseline within 24 hours. This rapid turnover suggests its utility in therapeutic settings where quick metabolic effects are desired.

Therapeutic Applications

  • Obesity Management : Clinical studies have demonstrated that DCA-3-O-S can effectively reduce localized fat deposits when administered subcutaneously. The mechanism involves adipocytolysis, where fat cells are selectively destroyed without affecting surrounding tissues such as muscle or skin .
  • Liver Function : DCA-3-O-S plays a role in bile acid metabolism and has been investigated for its effects on liver function. It influences bile secretion and excretion, which are critical for maintaining liver health .
  • Inflammatory Bowel Disease (IBD) : Recent research has explored the role of sulfated bile acids like DCA-3-O-S in modulating intestinal barrier function under inflammatory conditions. In vitro studies suggest that while they may have minor effects on intestinal integrity, they could contribute to anti-inflammatory responses in chronic conditions .

Biochemical Pathways

DCA-3-O-S is involved in several metabolic pathways:

  • Lipid Metabolism : It enhances lipid metabolism by facilitating the absorption of dietary fats.
  • Gene Expression : The compound influences gene expression related to lipid metabolism and cellular signaling pathways.
  • Reactive Oxygen Species : At elevated concentrations, DCA-3-O-S can induce oxidative stress, leading to potential DNA damage.

Properties

CAS No.

60237-35-6

Molecular Formula

C₂₄H₃₈Na₂O₇S

Molecular Weight

516.6

Synonyms

12-Hydroxy-3-(sulfooxy)-(3α,5β,12α)-cholan-24-oic Acid; 

Origin of Product

United States

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